molecular formula C9H10O3S B8637861 5-(2-Methyl-[1,3]dioxolan-2-yl)-thiophene-2-carbaldehyde

5-(2-Methyl-[1,3]dioxolan-2-yl)-thiophene-2-carbaldehyde

Cat. No. B8637861
M. Wt: 198.24 g/mol
InChI Key: QHXSOLBYQUNSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Methyl-[1,3]dioxolan-2-yl)-thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C9H10O3S and its molecular weight is 198.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Methyl-[1,3]dioxolan-2-yl)-thiophene-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Methyl-[1,3]dioxolan-2-yl)-thiophene-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(2-Methyl-[1,3]dioxolan-2-yl)-thiophene-2-carbaldehyde

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

5-(2-methyl-1,3-dioxolan-2-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C9H10O3S/c1-9(11-4-5-12-9)8-3-2-7(6-10)13-8/h2-3,6H,4-5H2,1H3

InChI Key

QHXSOLBYQUNSJY-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CC=C(S2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), to a solution of commercially available 2-methyl-2-thiophen-2-yl-[1,3]dioxolane (5.00 g, 28.49 mmol) in THF (145.0 mL) at −78° C. was added dropwise N,N,N′,N′-tetramethyl-ethylendiamine (4.41 mL, 29.06 mmol) followed by n-BuLi (18.14 mL of a 1.6M solution in hexane, 29.06 mmol), maintaining the temperature at −78° C. The reaction mixture was then stirred for 2 h at −78° C. before DMF (6.74 mL, 87.22 mmol) was added dropwise. The cooling bath was removed and the reaction mixture was stirred for 16 h. The reaction mixture was poured on sat. aq. NaH4Cl (200 mL) and extracted with EA (2×200 mL). The combined org. extracts were dried over MgSO4, filtered, and the solvent was removed under reduced pressure to give crude 5-(2-methyl-[1,3]dioxolan-2-yl)-thiophene-2-carbaldehyde as an yellow oil. LC-MS-conditions 02: tR=0.87 min; [M+AcCN]+=240.32. The crude material was dissolved, under inert atmosphere (N2) in MeOH (51.2 mL) and treated at 0° C., portionwise, over 20 min, with NaBH4 (1.35 g, 34.19 mmol in five equal portions). The reaction mixture was stirred for 45 min at rt. The reaction mixture was poured on water (90 mL) and the aq. layer was extracted with EA (2×225 mL). The combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (50:50 hept-EA) gave the title compound: TLC:rf (50:50 hept-EA)=0.40. LC-MS-conditions 02: tR=0.73 min; [M+H]+=201.46.
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